

Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physalin F*
Cat. No.: B15583145

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Abstract

Physalin F, a naturally occurring seco-steroid isolated from plants of the *Physalis* genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **Physalin F**. It also delves into its multifaceted pharmacological effects, including its anti-inflammatory, immunomodulatory, and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.

Chemical Structure and Properties

Physalin F is a complex withanolide characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of **Physalin F**

Property	Value	Reference(s)
IUPAC Name	(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1 ^{1,20} .0 ^{2,12} .0 ^{4,6} .0 ^{6,11} .0 ^{15,19} .0 ^{18,23} .0 ^{21,26}]triacont-8-ene-10,16,25,30-tetron	[1]
Molecular Formula	C ₂₈ H ₃₀ O ₁₀	[2] [3]
Molecular Weight	526.5 g/mol	[2] [3]
CAS Number	57423-71-9	[2] [3]
Appearance	White solid	[4]
Melting Point	268 °C or 295-296 °C	[3] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]

Table 2: Spectroscopic Data for **Physalin F**

Spectroscopic Technique	Key Data and Observations	Reference(s)
¹ H-NMR	Signals corresponding to three methyl singlets, and characteristic olefinic and oxygenated methine protons.	[4]
¹³ C-NMR	Resonances confirming the presence of 28 carbons, including carbonyls, olefinic carbons, and carbons of the steroid skeleton.	[4]
Mass Spectrometry (MS)	ESI-MS has shown a protonated molecule $[M+H]^+$ consistent with the molecular formula.	[4]
Infrared (IR) Spectroscopy	Strong absorption bands indicating the presence of hydroxyl (-OH), lactone, and α,β -unsaturated ketone functional groups.	[4]

Biological Activities and Mechanisms of Action

Physalin F exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

Anticancer Activity

Physalin F has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

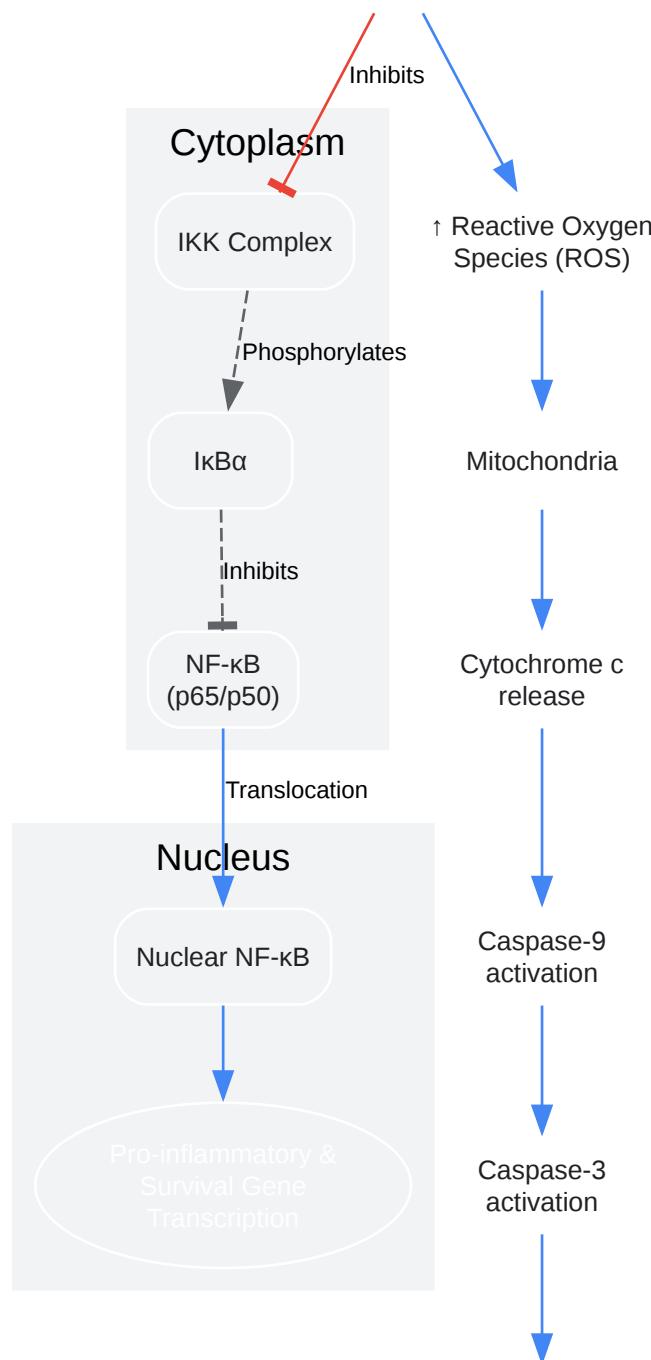
Table 3: In Vitro Cytotoxicity of **Physalin F** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference(s)
A498	Renal Carcinoma	1.40	~2.66	[1]
ACHN	Renal Carcinoma	2.18	~4.14	[1]
UO-31	Renal Carcinoma	2.81	~5.34	[1]
H460	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
A549	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1650	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1975	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
K562	Erythroleukemia	Not specified	Not specified	[8]
APM1840	Acute T Lymphoid Leukemia	Not specified	Not specified	[8]
HL-60	Acute Promyelocytic Leukemia	Not specified	Not specified	[8]
KG-1	Acute Myeloid Leukemia	Not specified	Not specified	[8]
CTV1	Acute Monocytic Leukemia	Not specified	Not specified	[8]
B cell	Acute B Lymphoid Leukemia	Not specified	Not specified	[8]
PBMC (HTLV-1 infected)	-	Not specified	0.97 ± 0.11	[9]

In human renal carcinoma cells (A498), **Physalin F** induces apoptosis through the generation of reactive oxygen species (ROS).^{[2][3][6]} This ROS accumulation leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3 and -9, ultimately resulting in programmed cell death.^{[6][10]}

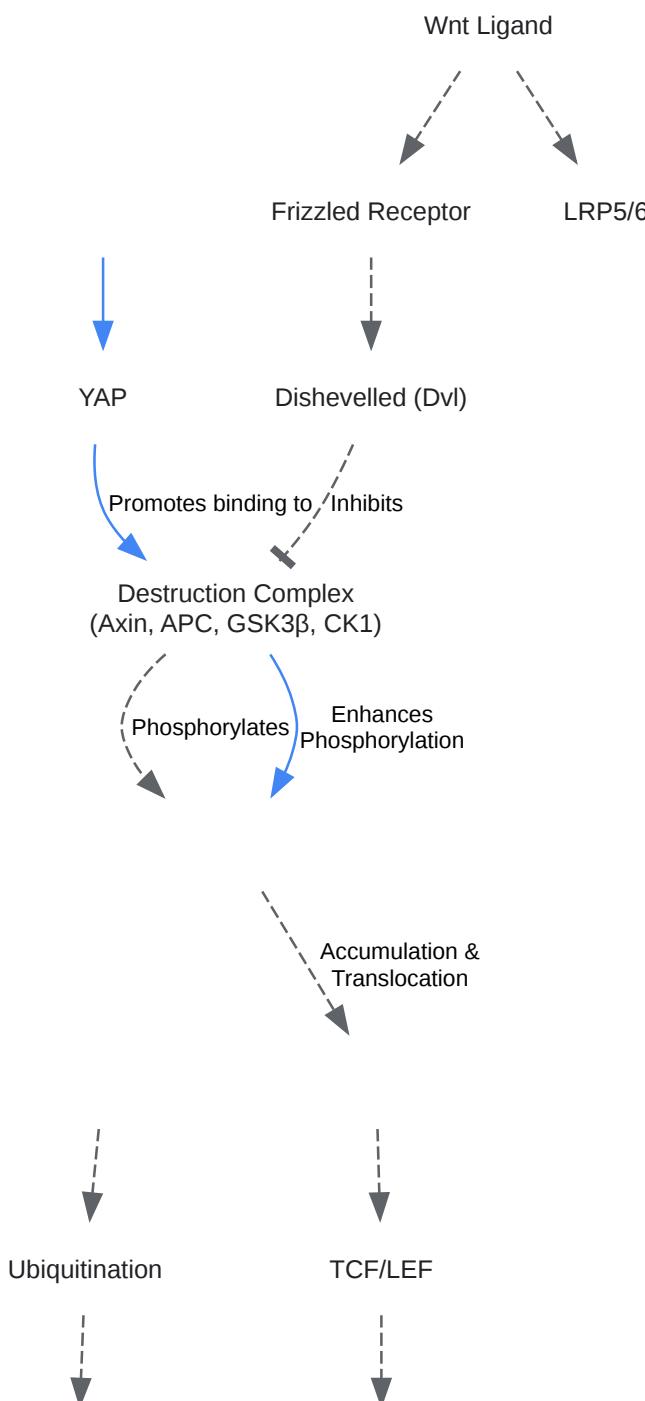
Physalin F has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.^{[3][6]} It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.^[6]

Physalin F-mediated Inhibition of NF-κB Signaling

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In colorectal cancer cells, **Physalin F** has been identified as an antagonist of the Wnt/β-catenin signaling pathway.^{[9][11]} It promotes the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex.^[11] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the destruction complex, which facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.^{[9][11]}

Physalin F's Impact on Wnt/β-catenin Signaling

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Anti-inflammatory and Immunomodulatory Activities

Physalin F possesses potent anti-inflammatory and immunomodulatory properties. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats.[12] Its immunomodulatory effects are demonstrated by its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-10, TNF- α , and IFN- γ .[13]

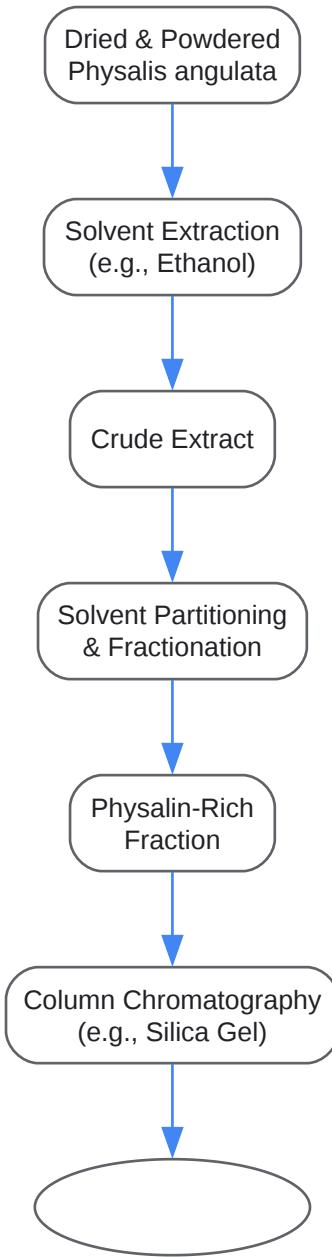
Experimental Protocols

Isolation and Purification of Physalin F

A general procedure for the isolation of physalins from *Physalis* species involves the following steps:

- Extraction: The dried and powdered plant material (e.g., whole plant of *Physalis angulata*) is extracted with a suitable solvent such as ethanol or dichloromethane.[14][15]
- Fractionation: The crude extract is then subjected to systematic fractionation using different solvents to separate compounds based on polarity.[14]
- Chromatographic Purification: The fractions containing physalins are further purified using column chromatography techniques, such as silica gel chromatography, to isolate pure **Physalin F**.

General Workflow for Physalin F Isolation



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A simplified workflow for isolating **Physalin F**.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of **Physalin F** on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., A498 renal carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Physalin F** (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells) for a defined period (e.g., 24, 48, or 72 hours).[1]
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.[16][17]
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[18]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema Assay

The *in vivo* anti-inflammatory activity of **Physalin F** can be assessed using the carrageenan-induced paw edema model in rats.

- Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and **Physalin F**-treated groups.[12]
- Drug Administration: **Physalin F** or the standard drug is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.[12]
- Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12]
- Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
- Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[19]

Conclusion

Physalin F is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and the inhibition of key signaling pathways like NF- κ B and Wnt/ β -catenin, highlight its potential as a lead compound in oncology drug discovery. Furthermore, its anti-inflammatory and immunomodulatory properties suggest its therapeutic potential in a broader range of diseases. This technical guide provides a foundational understanding of **Physalin F**, intended to facilitate further research into its mechanisms of action and to support its development as a potential therapeutic agent.

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- To cite this document: BenchChem. [Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583145#physalin-f-structure-and-chemical-properties]

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